Clauszoline M

描述

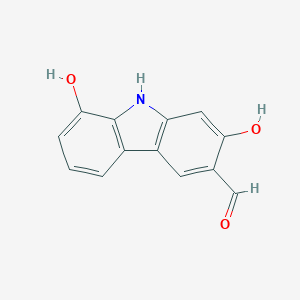

Structure

3D Structure

属性

IUPAC Name |

2,8-dihydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPNSSMZXGKMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clauszoline M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community. This document provides a comprehensive overview of the discovery, natural sourcing, and biological properties of this compound. It details the initial isolation and structural elucidation from its natural source, Clausena excavata, and presents available data on its biological activity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Discovery and Natural Source

This compound was first discovered and isolated in 1997 by a team of researchers led by C. Ito.[1] The compound was identified during a phytochemical investigation of the leaves of Clausena excavata BURM. f. (Rutaceae). This plant, a shrub found in various parts of Asia, has been a source for a variety of carbazole alkaloids.[2][3] The initial structural elucidation of this compound was accomplished using spectroscopic methods.[1]

Table 1: Discovery and Source Information for this compound

| Attribute | Details | Reference |

| Year of Discovery | 1997 | [1] |

| Discovering Researchers | C. Ito, S. Katsuno, H. Ohta, M. Omura, I. Kajiura, H. Furukawa | [1] |

| Natural Source | Leaves of Clausena excavata BURM. f. | [1] |

| Family | Rutaceae | [1] |

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Yellow amorphous powder |

| UV λmax (MeOH) nm (log ε) | 225 (4.45), 242 (4.48), 280 (sh, 4.14), 291 (4.27), 338 (3.91), 352 (3.88) |

| IR (KBr) cm⁻¹ | 3400 (br), 1640, 1610 |

| ¹H-NMR (Acetone-d₆, 400 MHz) δ (ppm) | 10.51 (1H, s, CHO), 9.98 (1H, br s, NH), 8.32 (1H, s, H-4), 8.01 (1H, d, J=7.8 Hz, H-5), 7.37 (1H, t, J=7.8 Hz, H-6), 7.18 (1H, d, J=7.8 Hz, H-7), 3.93 (3H, s, OMe) |

| ¹³C-NMR (Acetone-d₆, 100 MHz) δ (ppm) | 192.1 (CHO), 159.0 (C-2), 143.2 (C-4a), 141.6 (C-8a), 133.0 (C-4), 126.8 (C-9a), 124.7 (C-6), 121.2 (C-1), 119.8 (C-5), 112.1 (C-7), 111.9 (C-8), 108.9 (C-3), 56.1 (OMe) |

| Mass Spectrometry (EI-MS) m/z (%) | 227 (M⁺, 100), 199 (18), 171 (25) |

Data sourced from Ito et al., 1997.

Experimental Protocols

Isolation of this compound from Clausena excavata

The following protocol is based on the methodology described by Ito et al. (1997).[1]

Diagram 1: Experimental Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

-

Plant Material and Extraction: Dried and powdered leaves of Clausena excavata (1.2 kg) were extracted with methanol (MeOH) at room temperature.

-

Concentration and Partitioning: The methanolic extract was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (EtOAc) and water (H₂O).

-

Initial Chromatographic Separation: The EtOAc-soluble layer was subjected to silica gel column chromatography using a gradient elution system of n-hexane-EtOAc.

-

Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) on silica gel, with a mobile phase of n-hexane-EtOAc (2:1), to yield 12 mg of pure this compound.

Biological Activity

Carbazole alkaloids isolated from Clausena excavata have demonstrated a range of biological activities, including antimycobacterial and antifungal properties.[4][5] While several carbazoles from this plant have been explicitly tested against Mycobacterium tuberculosis, specific data for this compound's anti-tubercular activity is not as widely reported in initial screenings. However, broader studies on the extracts and related compounds suggest potential in this area.

Table 3: Antimycobacterial Activity of Selected Carbazole Alkaloids from Clausena excavata

| Compound | Mycobacterium tuberculosis MIC (µg/mL) | Reference |

| 3-Formylcarbazole | 100 | [4] |

| Mukonal | 200 | [4] |

| 3-Methoxycarbonylcarbazole | 50 | [4] |

| 2-Hydroxy-3-formyl-7-methoxycarbazole | 100 | [4] |

| Clauszoline J | 100 | [4] |

Note: The antimycobacterial activity of this compound was not explicitly detailed in the primary cited study by Sunthitikawinsakul et al. (2003).

Signaling Pathways and Logical Relationships

Further research is required to elucidate the specific signaling pathways modulated by this compound. The general biological activities of carbazole alkaloids suggest potential interactions with various cellular targets, but dedicated studies on this compound are needed for a definitive understanding.

Diagram 2: General Research Path for Natural Product Drug Discovery

Caption: A generalized workflow for natural product drug discovery.

Conclusion

This compound, a carbazole alkaloid isolated from the leaves of Clausena excavata, represents a molecule of interest for further pharmacological investigation. This guide has summarized its discovery, natural origins, and the established protocol for its isolation. While the broader class of carbazole alkaloids from this plant source exhibits promising antimycobacterial activity, further specific studies are warranted to determine the full therapeutic potential and mechanism of action of this compound. This foundational knowledge provides a solid starting point for researchers in the field of natural product drug discovery and development.

References

- 1. constituents-of-clausena-excavata-isolation-and-structural-elucidation-of-new-carbazole-alkaloids - Ask this paper | Bohrium [bohrium.com]

- 2. Carbazole alkaloids from Clausena excavata and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarins and carbazoles from Clausena excavata exhibited antimycobacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Architecture of Nature's Potent Scaffolds: An In-depth Technical Guide to the Biosynthesis of Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a diverse class of naturally occurring heterocyclic compounds, have garnered significant attention from the scientific community owing to their wide-ranging and potent biological activities. These activities include neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties. The tricyclic carbazole core, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides a versatile scaffold for extensive chemical modifications, leading to a vast array of structurally unique alkaloids. Understanding the intricate biosynthetic pathways that nature employs to construct these complex molecules is paramount for their targeted discovery, rational bioengineering, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biosynthesis. It delves into the key enzymatic players, the precursor molecules, the intermediate compounds, and the regulatory mechanisms governing these pathways in both bacteria and plants. Particular emphasis is placed on providing quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic machinery to serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug development.

I. Biosynthesis of Carbazole Alkaloids in Bacteria

The most well-characterized carbazole alkaloid biosynthetic pathways are found in actinomycetes, particularly Streptomyces species. These pathways are responsible for the production of potent neuroprotective agents such as carquinostatin A (CQS) and neocarazostatin A (NZS). Tracer experiments have established that the carbazole skeleton in these bacteria is derived from L-tryptophan, pyruvate, and two molecules of acetate (in the form of 3-hydroxybutyryl-ACP).[1]

A. Key Precursors and their Origins

The biosynthesis of the carbazole core in bacteria initiates from three primary building blocks:

-

Indole-3-pyruvate (IPA): Derived from the deamination of L-tryptophan.

-

Pyruvate: A central metabolite from glycolysis.

-

3-Hydroxybutyryl-Acyl Carrier Protein (3-HB-ACP): Formed from the condensation of two acetyl-CoA molecules.

B. The Carquinostatin A (CQS) Biosynthetic Pathway

The biosynthesis of carquinostatin A in Streptomyces exfoliatus is orchestrated by the cqs gene cluster, which encodes a suite of enzymes responsible for the step-wise assembly and modification of the carbazole scaffold.

-

Formation of the α-hydroxy-β-keto acid Intermediate: The pathway is initiated by the aminotransferase CqsB7 , which converts L-tryptophan to indole-3-pyruvate (IPA). Subsequently, the thiamine diphosphate (ThDP)-dependent enzyme CqsB3 catalyzes a carboligation reaction between IPA and pyruvate to form an α-hydroxy-β-keto acid intermediate.

-

Formation of the Unstable Indole Intermediate: The KASIII-like enzyme CqsB1 then catalyzes a decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP (3-HB-ACP) to generate a highly unstable indole intermediate.[1] This intermediate is prone to spontaneous rearrangement, highlighting the need for a tightly controlled enzymatic process.[1]

-

Carbazole Ring Formation: The key cyclization step is catalyzed by the unprecedented carbazole synthase CqsB2 . This enzyme facilitates the oxidative cyclization of the unstable indole intermediate to form the tricyclic carbazole core, specifically the precarquinostatin intermediate which possesses an ortho-quinone moiety.[1] The concerted action of CqsB1 and CqsB2 is crucial to channel the unstable intermediate towards the correct cyclized product.[1]

-

Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring enzymes modify the scaffold to produce the final bioactive compound. In CQS biosynthesis, the phytoene synthase-like prenyltransferase CqsB4 is responsible for the prenylation of the carbazole ring using dimethylallyl diphosphate (DMAPP) as the prenyl donor.[2]

Below is a diagram illustrating the biosynthetic pathway of Carquinostatin A.

C. The Neocarazostatin A (NZS) Biosynthetic Pathway

The biosynthesis of neocarazostatin A in Streptomyces sp. MA37 shares significant homology with the CQS pathway, involving a set of orthologous enzymes encoded by the nzs gene cluster.

-

NzsH (CqsB3 homolog): A ThDP-dependent enzyme that catalyzes the acyloin condensation between IPA and pyruvate.[3]

-

NzsF (CqsB5 homolog): A classical β-ketoacyl-ACP synthase III (KASIII).

-

NzsE (CqsB6 homolog): An acyl carrier protein (ACP).

-

NzsJ (CqsB1 homolog): A KASIII-like enzyme.

-

NzsI (CqsB2 homolog): The carbazole synthase.

-

NzsG (CqsB4 homolog): A phytoene synthase-like prenyltransferase that utilizes DMAPP.[2]

-

NzsA: A P450 hydroxylase that mediates a late-stage hydroxylation.

D. Quantitative Data on Bacterial Carbazole Biosynthesis Enzymes

Detailed kinetic analysis of the enzymes in the CQS and NZS pathways has been challenging due to the instability of some of the intermediates.[1] As a result, comprehensive kinetic parameters for all enzymes are not yet available in the literature. However, some studies have provided initial characterizations.

| Enzyme | Organism | Substrate(s) | Product(s) | Km | kcat | Vmax | Reference |

| NzsH | Streptomyces sp. MA37 | Pyruvate | - | 0.45 ± 0.04 mM | 1.1 ± 0.03 s-1 | - | [3] |

| 2-Oxobutyrate | - | 0.9 ± 0.1 mM | 0.21 ± 0.01 s-1 | - | [3] | ||

| CqsB1/CqsB2 | Streptomyces exfoliatus | α-hydroxy-β-keto acid, 3-HB-ACP | Precarquinostatin | Not Determined | Not Determined | Not Determined | [1] |

| NzsG | Streptomyces sp. MA37 | Carbazole intermediate, DMAPP | Prenylated carbazole | Not Determined | Not Determined | Not Determined | [2] |

Note: The kinetic parameters for many enzymes in these pathways have not been determined due to the instability of their substrates.

II. Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of carbazole alkaloids in higher plants, particularly in the family Rutaceae (e.g., Murraya, Glycosmis, Clausena), is less understood compared to the bacterial pathways. However, it is widely postulated that 3-methylcarbazole serves as a key common precursor for the vast majority of the more than 330 known phytocarbazoles.[4][5]

A. Proposed Precursors and Pathway

The biogenesis of the carbazole skeleton in plants is thought to proceed through the shikimate pathway, with L-tryptophan being the primary precursor.[4][6] The exact enzymatic steps leading from tryptophan to 3-methylcarbazole have not been fully elucidated. However, a proposed pathway involves the condensation of a tryptophan-derived intermediate with a C5 isoprene unit, likely derived from the mevalonate or MEP pathway, followed by cyclization and aromatization.

Below is a proposed logical flow for the formation of 3-methylcarbazole and its subsequent diversification.

B. Diversification of the Carbazole Scaffold in Plants

Once 3-methylcarbazole is formed, a variety of tailoring enzymes, including prenyltransferases, hydroxylases (likely cytochrome P450s), and oxidases, act upon it to generate the vast structural diversity of carbazole alkaloids found in plants. For instance, in vivo oxidation of the methyl group of 3-methylcarbazole can lead to the formation of 3-formylcarbazole or methyl carbazole-3-carboxylate, which are common structures in Murraya, Clausena, and Glycosmis species.[4]

C. Quantitative Data on Carbazole Alkaloids in Murraya koenigii

While the enzymatic details are sparse, quantitative analyses of carbazole alkaloid content in plants have been performed. The following table summarizes the abundance of several major carbazole alkaloids in the leaves of Murraya koenigii.

| Carbazole Alkaloid | Abundance Range (mg/g of dried leaves) | Reference |

| Koenine-I | 0.097 - 1.222 | [7] |

| Murrayamine A | 0.092 - 5.014 | [7] |

| Koenigine | 0.034 - 0.661 | [7] |

| Koenimbidine | 0.010 - 1.673 | [7] |

| Koenimbine | 0.013 - 7.336 | [7] |

| O-methylmurrayamine A | 0.010 - 0.310 | [7] |

| Girinimbine | 0.010 - 0.114 | [7] |

| Mahanine | 0.049 - 5.288 | [7] |

| 8,8''-biskoenigine | 0.031 - 1.731 | [7] |

| Isomahanimbine | 0.491 - 3.791 | [7] |

| Mahanimbine | 0.492 - 5.399 | [7] |

III. Experimental Protocols

This section provides generalized methodologies for key experiments involved in the study of carbazole alkaloid biosynthesis, based on protocols described in the cited literature.

A. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for producing and purifying the carbazole biosynthesis enzymes from Streptomyces in a heterologous host like E. coli or a suitable Streptomyces strain.

Protocol Details:

-

Gene Amplification and Cloning: The gene of interest (e.g., cqsB1, cqsB2) is amplified from the genomic DNA of the producing organism using PCR with specific primers. The amplified gene is then cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Host Transformation and Culture: The expression plasmid is transformed into a suitable expression host. For Streptomyces genes, E. coli BL21(DE3) is a common choice. The transformed cells are grown in a rich medium at an appropriate temperature until they reach the mid-log phase of growth.

-

Induction of Protein Expression: Protein expression is induced by adding an appropriate inducer to the culture. The culture is then incubated for a further period at a specific temperature to allow for protein production.

-

Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed. The soluble protein fraction is then purified using affinity chromatography. The purified protein is dialyzed against a storage buffer and its concentration is determined.

B. In Vitro Enzyme Assays

1. ThDP-dependent Enzyme (e.g., NzsH) Assay:

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, ThDP, the purified enzyme, and the substrates (IPA and pyruvate).

-

Procedure: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

-

Analysis: The reaction is quenched, and the product formation is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[3] Kinetic parameters can be determined by varying the substrate concentrations.

2. Carbazole Synthase (e.g., CqsB2) Assay:

-

Challenge: The natural substrate for CqsB2 is unstable. Therefore, a coupled assay with the preceding enzyme, CqsB1, is often employed.

-

Coupled Reaction Mixture: The reaction includes all components for the CqsB1 reaction (α-hydroxy-β-keto acid, 3-HB-ACP, and purified CqsB1) along with purified CqsB2.

-

Procedure: The reaction is incubated, and the formation of the cyclized product (precarquinostatin) is monitored over time.

-

Analysis: The product is extracted and analyzed by LC-MS.[1]

C. Identification of Biosynthetic Intermediates

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the detection and identification of biosynthetic intermediates.

-

Sample Preparation: Extracts from the fermentation broth of the wild-type or mutant strains, or from in vitro enzyme assays, are prepared.

-

LC-MS Analysis: The extracts are subjected to LC-MS analysis. The masses of the detected compounds are compared with the expected masses of the proposed intermediates. High-resolution MS can provide accurate mass measurements to determine the elemental composition.

-

Isotopic Labeling: To confirm the origin of atoms in the intermediates and final products, feeding experiments with isotopically labeled precursors (e.g., 13C-labeled tryptophan or pyruvate) can be performed. The incorporation of the label is then traced by MS analysis.[1]

IV. Regulatory Mechanisms

The biosynthesis of secondary metabolites, including carbazole alkaloids, in Streptomyces is tightly regulated at the transcriptional level.[8] The expression of the biosynthetic gene clusters is often controlled by a complex network of regulators that respond to various environmental and physiological signals.

-

Cluster-Situated Regulators: Many biosynthetic gene clusters contain their own specific transcriptional regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins) that control the expression of the genes within the cluster.

-

Global Regulators: The expression of these cluster-situated regulators is, in turn, often controlled by global regulators that coordinate secondary metabolism with primary metabolism and morphological differentiation.

-

Environmental Signals: Factors such as nutrient availability, quorum sensing molecules, and stress can all influence the expression of carbazole biosynthesis genes.

Further research is needed to identify the specific transcriptional regulators that govern the cqs and nzs gene clusters in Streptomyces.

V. Conclusion

The study of carbazole alkaloid biosynthesis has unveiled a fascinating tapestry of enzymatic reactions and intricate regulatory networks. While significant strides have been made in elucidating the bacterial pathways for carquinostatin and neocarazostatin, the biosynthesis of the diverse carbazole alkaloids in plants remains a fertile ground for future research. The detailed understanding of these pathways, from the precursor supply to the final tailoring steps, is not only of fundamental scientific interest but also holds immense potential for the biotechnological production of these valuable compounds. The experimental approaches and data presented in this guide are intended to serve as a solid foundation for researchers to build upon, ultimately paving the way for the discovery of new carbazole alkaloids and the development of novel therapeutic agents.

References

- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on transcriptional regulators in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Clauszoline M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a member of the carbazole alkaloid family, is a natural product isolated from plants of the genus Clausena. Carbazole alkaloids are a significant class of heterocyclic compounds known for their wide range of biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with representative experimental protocols for its isolation and characterization. Furthermore, it explores its potential mechanism of action based on the known activities of related compounds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₃ | [1][2] |

| Molecular Weight | 227.22 g/mol | [1][2] |

| CAS Number | 187110-72-1 | [1] |

| IUPAC Name | 2,8-dihydroxy-9H-carbazole-3-carbaldehyde | [2] |

| Predicted Boiling Point | 516.2 ± 45.0 °C | [1] |

| Predicted Density | 1.572 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.15 ± 0.30 | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Isolation and Purification of this compound from Clausena excavata

This protocol is a generalized procedure based on common techniques for isolating carbazole alkaloids from plant material.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: The air-dried and powdered roots or stems of Clausena excavata are used as the starting material.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with carbazole alkaloids.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

-

Purification: Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₃H₉NO₃. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for hydroxyl (-OH), amine (N-H), aromatic (C=C), and aldehyde (C=O, C-H) groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | Signals corresponding to aromatic protons, an aldehyde proton, and hydroxyl protons in the ¹H NMR spectrum. Resonances for aromatic carbons, a carbonyl carbon, and carbons bearing hydroxyl groups in the ¹³C NMR spectrum. |

Biological Activity and Potential Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, the known activities of other carbazole alkaloids from Clausena species provide valuable insights into its potential mechanisms of action. Many carbazole alkaloids from this genus are known to be potent enzyme inhibitors.

Enzyme Inhibition

Based on the activities of related compounds, this compound is hypothesized to act as an inhibitor of one or more enzymes. A general workflow for an enzyme inhibition assay is presented below.

Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway

Given that many natural products, including carbazole alkaloids, exert their effects by modulating cellular signaling pathways, a hypothetical pathway involving enzyme inhibition by this compound is proposed. This could involve the inhibition of a key kinase or other regulatory enzyme, leading to downstream effects on gene expression and cellular processes.

Hypothetical Signaling Pathway for this compound:

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This compound is a promising carbazole alkaloid with potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its physicochemical properties and a framework for its isolation, characterization, and biological evaluation. Future research should focus on the definitive identification of its molecular targets and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of Clauszoline M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M is a carbazole alkaloid first isolated from the leaves of Clausena excavata (Rutaceae). As a member of the carbazole family of natural products, it is of interest to the scientific community for its potential biological activities. The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data and the experimental protocols utilized in the characterization of this compound, presenting the information in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Spectroscopic Data of this compound

The structural confirmation of this compound is dependent on the precise interpretation of its spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 7.89 | d | 7.8 |

| H-4 | 7.84 | d | 8.3 |

| H-5 | 7.33 | t | 7.8 |

| H-6 | 7.14 | t | 7.8 |

| H-8 | 7.20 | d | 7.8 |

| NH | 8.24 | br s | - |

| 2-CHO | 10.05 | s | - |

| 3-OMe | 4.08 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-1 | 121.3 |

| C-2 | 129.2 |

| C-3 | 162.0 |

| C-4 | 111.9 |

| C-4a | 140.2 |

| C-4b | 122.9 |

| C-5 | 125.1 |

| C-6 | 119.5 |

| C-7 | 121.9 |

| C-8 | 110.8 |

| C-8a | 138.8 |

| C-9a | 124.9 |

| 2-CHO | 191.0 |

| 3-OMe | 56.1 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Interpretation |

| HR-EI-MS | EI | 227.0582 | C₁₃H₉NO₃ | [M]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Clausena excavata

The isolation of this compound was achieved from the leaves of Clausena excavata. The dried and powdered leaves were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including this compound, was concentrated and subjected to a series of chromatographic separations.

The experimental workflow for the isolation is depicted below:

Spectroscopic Analysis

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-resolution electron ionization mass spectrometry (HR-EI-MS) was performed to determine the exact mass and molecular formula of this compound.

The general workflow for the spectroscopic analysis is outlined in the following diagram:

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, provide a comprehensive and unambiguous characterization of this compound. The detailed experimental protocols offer a clear roadmap for the isolation and analysis of this carbazole alkaloid. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of this compound analogs or the investigation of its biological properties. The structured presentation of data and workflows aims to facilitate further research and application of this interesting natural product.

Understanding the Mechanism of Action of Clauszoline M: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M is a chemical compound with the identifier CAS number 187110-72-1.[1][2] It is also known by the systematic name 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde.[1] The molecular formula of this compound is C13H9NO3, and it has a molecular weight of 227.22.[1][2]

As of the current available scientific literature, detailed studies elucidating the specific mechanism of action, associated signaling pathways, and comprehensive quantitative data for this compound are not publicly available. The information is primarily limited to its chemical identity.

This guide aims to provide a foundational understanding of the typical experimental approaches and data presentation formats that would be employed to characterize the mechanism of action of a novel compound like this compound. While specific data for this compound is absent, this document will serve as a methodological framework for researchers and professionals in drug development.

Hypothetical Experimental Protocols for Elucidating Mechanism of Action

To understand the biological activity of a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols that could be adapted for this purpose.

1. Target Identification and Validation

-

Objective: To identify the primary molecular target(s) of this compound.

-

Methodology: Affinity Chromatography-Mass Spectrometry.

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).

-

Prepare cell lysates from a relevant cell line or tissue homogenates.

-

Incubate the cell lysate with the this compound-conjugated beads to allow for binding of potential protein targets.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validate the identified targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of this compound to the purified target protein.

-

2. In Vitro Functional Assays

-

Objective: To determine the functional effect of this compound on its identified target and downstream cellular processes.

-

Methodology: Enzyme Inhibition Assay (if the target is an enzyme).

-

Purify the target enzyme.

-

In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of this compound.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

Incubate the reactions for a defined period at an optimal temperature.

-

Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

3. Cellular Signaling Pathway Analysis

-

Objective: To map the signaling cascade affected by this compound.

-

Methodology: Western Blotting for Key Signaling Proteins.

-

Treat cultured cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Probe the membrane with primary antibodies specific for key phosphorylated (activated) and total proteins in the suspected signaling pathway.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

-

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinity of this compound to Target Proteins

| Target Protein | Binding Affinity (K_D) | Method |

| Protein X | Value | Surface Plasmon Resonance |

| Protein Y | Value | Isothermal Titration Calorimetry |

Table 2: Hypothetical IC50 Values of this compound in Functional Assays

| Assay Type | Cell Line/Enzyme | IC50 Value (µM) |

| Enzyme Inhibition | Purified Enzyme Z | Value |

| Cell Viability | Cancer Cell Line A | Value |

| Cytokine Release | Immune Cell Line B | Value |

Visualization of Cellular Pathways

Diagrams are essential for visualizing the complex interactions within signaling pathways. The following are examples of how Graphviz (DOT language) could be used to represent a hypothetical signaling pathway modulated by this compound.

Hypothetical Signaling Pathway A: Inhibition of a Kinase Cascade

Caption: Hypothetical inhibitory action of this compound on a kinase cascade.

Hypothetical Experimental Workflow: Target Identification

Caption: A typical experimental workflow for identifying the molecular targets of a small molecule.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, this guide provides a comprehensive framework for the experimental strategies and data presentation that are central to such an endeavor. The protocols and visualization examples outlined here represent standard, robust approaches in the field of drug discovery and development. Future research focused on the biological activities of this compound will be critical to uncovering its therapeutic potential and its role in cellular processes.

References

Clauszoline M: A Technical Guide on Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a carbazole alkaloid isolated from the plant Clausena excavata, has emerged as a molecule of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects and potential molecular targets of this compound. Primarily, this document details its significant anti-tuberculosis activity and its inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cellular events. Due to the limited availability of extensive public data on this compound, this guide also contextualizes its activities by referencing related compounds from the Clausena genus. All available quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a member of the carbazole alkaloid family, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Clausena excavata, a plant with a history in traditional medicine, this compound has been identified as a promising lead compound in the search for new therapeutic agents. This guide will focus on its two primary reported biological activities: the inhibition of Mycobacterium tuberculosis and the modulation of cellular pathways activated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

Biological Activity and Quantitative Data

The primary biological activities attributed to this compound are its anti-tuberculosis effects and its ability to inhibit TPA-induced Epstein-Barr virus (EBV) early antigen activation. While direct and extensive quantitative data for this compound is limited in publicly accessible literature, a key study has provided a significant measure of its anti-mycobacterial potency.

Anti-tuberculosis Activity

This compound has demonstrated significant inhibitory activity against the growth of Mycobacterium tuberculosis. A study by Börger et al. (2017) identified this compound as one of the most active naturally occurring carbazole alkaloids against this pathogen[1]. The available quantitative data is summarized in the table below.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Anti-tuberculosis | Mycobacterium tuberculosis | MIC₉₀ | 1.5 - 3.7 µM | [1] |

| Cytotoxicity | Vero (mammalian cell line) | IC₅₀ | > 50 µM | [1] |

Table 1: Quantitative data on the anti-tuberculosis activity and cytotoxicity of this compound.

Inhibition of TPA-Induced Activity

This compound has been reported to be among a group of furanone-coumarins that exhibit inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus (EBV) early antigen activation in Raji cells. TPA is a potent tumor promoter that activates protein kinase C (PKC). Inhibition of TPA-induced events is a common screening method for identifying potential cancer chemopreventive agents. Currently, specific quantitative data, such as an IC₅₀ value for this compound in this assay, is not available in the reviewed literature.

Potential Molecular Targets and Signaling Pathways

Anti-tuberculosis

The precise molecular target of this compound within Mycobacterium tuberculosis has not been definitively identified. However, the activity of other carbazole alkaloids against mycobacteria suggests potential mechanisms. Some carbazole compounds have been found to interfere with essential cellular processes in bacteria. For instance, studies on other anti-tubercular carbazole derivatives have suggested that their activity may stem from the specific oxygenation patterns and the positioning of functional groups on the carbazole scaffold[2]. The molecular targets of carbazole scaffolds in M. tuberculosis are still an active area of research[2].

TPA Inhibition Pathway

The tumor promoter TPA is a structural analog of diacylglycerol (DAG) and a potent activator of Protein Kinase C (PKC). The activation of PKC by TPA triggers a cascade of downstream signaling events, including the activation of the ERK pathway, which can lead to the expression of viral antigens, such as the Epstein-Barr virus early antigen (EBV-EA) in latently infected cells[3]. The inhibitory activity of this compound on TPA-induced EBV-EA activation suggests that it may interfere with this signaling cascade. The potential points of intervention could be direct inhibition of PKC isoforms, or modulation of downstream effectors.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, this section outlines standardized methodologies for assessing the key biological activities discussed.

Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits 90% of the growth of M. tuberculosis (MIC₉₀).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution

-

Sterile 96-well microplates

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO vehicle)

Procedure:

-

Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized optical density.

-

Compound Dilution: A serial dilution of this compound is prepared in 7H9 broth in a 96-well plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells with isoniazid and DMSO are also included.

-

Incubation: The plates are incubated at 37°C for a period of 5-7 days.

-

Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.

-

Second Incubation: The plates are incubated for an additional 24 hours.

-

Data Analysis: The wells are visually inspected for a color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents this color change.

Inhibition of TPA-Induced EBV Early Antigen Activation Assay

This assay is used to screen for potential cancer chemopreventive agents.

Objective: To determine the concentration of this compound that inhibits 50% of the TPA-induced EBV early antigen (EA) expression in Raji cells (IC₅₀).

Materials:

-

Raji cells (human Burkitt's lymphoma cell line latently infected with EBV)

-

RPMI 1640 medium supplemented with fetal bovine serum

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound stock solution (in DMSO)

-

n-Butyric acid (optional, for enhancing induction)

-

Phosphate-buffered saline (PBS)

-

Acetone (for cell fixation)

-

Fluorescein isothiocyanate (FITC)-labeled anti-EA antibody

-

Fluorescence microscope

Procedure:

-

Cell Culture: Raji cells are cultured in RPMI 1640 medium.

-

Treatment: Cells are seeded in a multi-well plate and treated with various concentrations of this compound for a short pre-incubation period.

-

Induction: TPA (and optionally n-butyric acid) is added to the wells to induce EBV-EA expression.

-

Incubation: The cells are incubated for 48 hours at 37°C.

-

Cell Smear and Fixation: After incubation, the cells are harvested, washed with PBS, and smeared onto glass slides. The smears are air-dried and fixed with acetone.

-

Immunofluorescence Staining: The fixed cells are stained with FITC-labeled anti-EA antibody.

-

Microscopy and Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells per sample under a fluorescence microscope. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Clausena excavata, exhibits promising biological activities, most notably against Mycobacterium tuberculosis. Its potent inhibitory action, coupled with low cytotoxicity against mammalian cells, marks it as a significant candidate for further investigation in the development of new anti-tuberculosis drugs. The inhibitory effect on TPA-induced cellular events also suggests a potential role in cancer chemoprevention research.

However, the current body of public knowledge on this compound is limited. Future research should prioritize:

-

The definitive identification of the molecular target(s) of this compound in M. tuberculosis.

-

In vivo efficacy studies to validate its anti-tuberculosis activity in animal models.

-

Quantitative determination of its IC₅₀ value for TPA-induced EBV-EA activation to better assess its chemopreventive potential.

-

Exploration of other potential biological activities, given the broad spectrum of effects observed for other carbazole alkaloids from the same genus.

A more in-depth understanding of the mechanisms of action and a broader profiling of its biological effects will be crucial in harnessing the full therapeutic potential of this compound.

References

- 1. ISONIAZID (PD001926, QRXWMOHMRWLFEY-UHFFFAOYSA-N) [probes-drugs.org]

- 2. Immunobiology of tubercle bacilli and prospects of immunomodulatory drugs to tackle tuberculosis (TB) and other non-tubercular mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Clauszoline M Interactions: A Technical Guide for Drug Discovery Professionals

Introduction

Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of natural products known for a wide array of biological activities. While the specific molecular targets of this compound remain largely uncharacterized in publicly available literature, related carbazole alkaloids have demonstrated significant antiproliferative effects against various cancer cell lines. This guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a hypothesized anticancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated strategy in oncology. This document outlines a hypothetical workflow for investigating this compound as a potential VEGFR2 inhibitor, from initial molecular docking to the interpretation of results, and suggests experimental validation protocols.

Hypothetical Interaction Data of this compound and Related Alkaloids with VEGFR2

To illustrate the potential of this compound as an anticancer agent, the following table summarizes hypothetical quantitative data from a simulated molecular docking study against the ATP-binding site of VEGFR2 (PDB ID: 4ASD). This data is for illustrative purposes only.

| Compound | PubChem CID | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| This compound | 139038 | 227.22 | -8.5 | 0.58 | Cys919, Asp1046, Glu885 |

| Clausine B | 308422 | 255.27 | -8.2 | 0.95 | Cys919, Asp1046 |

| Murrayafoline A | 101331 | 195.25 | -7.8 | 2.10 | Cys919, Glu885 |

| Axitinib (Control) | 6450551 | 386.47 | -10.2 | 0.03 | Cys919, Asp1046, Glu885, Phe1047 |

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol details the steps for performing a molecular docking simulation of this compound with VEGFR2 using AutoDock Vina.

a. Preparation of the Receptor (VEGFR2)

-

Obtain the Crystal Structure: Download the 3D crystal structure of VEGFR2 in complex with its native ligand (e.g., PDB ID: 4ASD) from the Protein Data Bank.

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT format.

-

b. Preparation of the Ligand (this compound)

-

Obtain the 3D Structure: Download the 3D structure of this compound from the PubChem database.

-

Prepare the Ligand:

-

Assign Gasteiger charges to the ligand atoms.

-

Detect the rotatable bonds and set the torsion angles.

-

Save the prepared ligand structure in the PDBQT format.

-

c. Molecular Docking with AutoDock Vina

-

Define the Binding Site: Define the grid box for docking to encompass the ATP-binding site of VEGFR2, typically centered on the co-crystallized ligand's position.

-

Run the Docking Simulation: Execute AutoDock Vina with the prepared receptor and ligand files. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

-

Analyze the Results: Analyze the output file to identify the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between this compound and the amino acid residues of VEGFR2 using molecular visualization software like PyMOL or Chimera.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to overexpress VEGFR2.

a. Cell Culture and Seeding

-

Culture the selected cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

b. Compound Treatment

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48-72 hours.

c. MTT Assay

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of VEGFR2 and the in silico modeling workflow for this compound.

The Structural Elucidation of Novel Clauszoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel derivatives of Clauszoline, a group of carbazole alkaloids. The focus is on the synthetic methodologies, spectroscopic data interpretation, and analytical workflows used to characterize these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Clauszoline Alkaloids

Clauszoline alkaloids are a class of naturally occurring carbazole compounds isolated from various plant species, such as those from the genus Clausena. These compounds have garnered significant interest due to their diverse biological activities. The core chemical scaffold of Clauszoline derivatives is the carbazole ring system, which can be variously substituted, leading to a wide array of natural and synthetic analogs. The structural determination of these derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.

Synthetic Approaches to Clauszoline Derivatives

The total synthesis of Clauszoline derivatives is a key area of research, enabling access to larger quantities of these natural products for biological evaluation and the creation of novel analogs. A prominent example is the synthesis of Clauszoline-K, which utilizes a convergent palladium-catalyzed construction of the carbazole framework as a pivotal step.[1]

General Experimental Protocol: Synthesis of Clauszoline-K

The synthesis of Clauszoline-K, a 7-oxygenated carbazole alkaloid, provides a representative example of the synthetic strategies employed.[1] The key transformation involves a palladium-catalyzed N-arylation followed by an intramolecular cyclization to form the carbazole core.

Materials:

-

Substituted anilines and aryl halides

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

N-Arylation: A mixture of the appropriately substituted aniline and aryl halide is dissolved in an anhydrous solvent.

-

The palladium catalyst, ligand, and base are added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the diarylamine intermediate.

-

Intramolecular Cyclization: The purified diarylamine is then subjected to a palladium-catalyzed intramolecular cyclization to form the carbazole ring.

-

The reaction conditions are similar to the N-arylation step, often requiring a different palladium catalyst or ligand combination and a higher reaction temperature.

-

Work-up and purification by column chromatography afford the final Clauszoline derivative.

This synthetic approach has also been successfully applied to the total synthesis of other related carbazole alkaloids, including Clausine M and Clausine N.[1][2]

Spectroscopic Data and Structural Characterization

The structural elucidation of novel Clauszoline derivatives relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise arrangement of atoms within a molecule. For Clauszoline derivatives, NMR data provides key information about the substitution pattern on the carbazole nucleus.

Table 1: ¹H NMR Spectroscopic Data for Clauszoline-K [1]

| Proton | Chemical Shift (δ, ppm) in Acetone-d6 | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.73 | m | |

| H-4 | 8.14 | d | 8.6 |

| H-5 | 7.13 | d | 2.2 |

| H-6 | 6.93 | dd | 8.6, 2.2 |

| H-8 | 8.04 | dd | 8.5, 1.6 |

| NH | 10.64 | br s | |

| OMe-2 | 3.94 | s | |

| OMe-7 | 3.92 | s |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For Clauszoline-K, characteristic absorption bands are observed for the N-H and C-O stretching vibrations.

Table 2: Infrared (IR) Spectroscopic Data for 3-Formyl-7-methoxycarbazole (a Clauszoline analog) [1]

| Functional Group | Wavenumber (ν, cm⁻¹) |

| N-H Stretch | 3286 |

| C-H Stretch (aromatic) | 2925 |

| C=O Stretch (aldehyde) | 1671 |

| C=C Stretch (aromatic) | 1609, 1571 |

| C-O Stretch (ether) | 1239, 1200 |

Experimental and Logical Workflows

The process of elucidating the structure of a novel Clauszoline derivative follows a logical workflow, from synthesis to final characterization.

References

- 1. First total synthesis of the 7-oxygenated carbazole alkaloids clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine M, clausine N and the anti-HIV active siamenol using a highly efficient palladium-catalyzed approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Review of Carbazole Alkaloid Research: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2][3] First isolated from natural sources such as the Rutaceae family of plants, these compounds have demonstrated potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7][8][9] This technical guide provides a comprehensive literature review of recent research on carbazole alkaloids, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Quantitative Biological Activity of Carbazole Alkaloids

The therapeutic potential of carbazole alkaloids is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from numerous studies, providing a comparative overview of their efficacy.

Anticancer Activity

Carbazole alkaloids have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent carbazole alkaloids are presented in Table 1.

| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Mahanine | A549 (Lung) | 12.5 | [10] |

| Mahanine | H1299 (Lung) | 10 | [10] |

| Mahanine | A549-TR (Taxol-Resistant Lung) | 12.5 | [10] |

| Murrayanine | A549 (Lung) | 9 | [11][12] |

| Kwangsines A-M | HepG2 (Liver) | < 20 | [7][8] |

| Girinimbine | HepG2 (Liver) | 56 (for 24h) | [13] |

| Prenylated Alkaloids (from Clausena vestita) | Various | 0.32 ± 0.04 to 18.76 ± 0.18 | [3] |

Neuroprotective Activity

Several carbazole alkaloids have demonstrated neuroprotective effects in various in vitro models, suggesting their potential in the treatment of neurodegenerative diseases. Table 2 highlights the effective concentrations (EC50) and inhibitory concentrations (IC50) of these compounds.

| Carbazole Alkaloid | Cell Line | Assay | EC50/IC50 (µM) | Reference |

| Murrayanol | - | AChE Inhibition | ~0.2 µg/mL (IC50) | [14][15][16] |

| Mahanimbine | - | AChE Inhibition | ~0.2 µg/mL (IC50) | [14][15][16] |

| Chalcones | SH-SY5Y | Antiproliferative | < 20 (for 4 compounds) | [17] |

Antimicrobial Activity

The antimicrobial properties of carbazole alkaloids have been evaluated against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

| Carbazole Alkaloid/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Mahanine, Mahanimbicine, Mahanimbine | Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Streptococcus pneumoniae | 25.0–175.0 | [5] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole derivatives | Staphylococcus aureus | 32 | [18] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [19] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [19] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [19] |

| N-aryl carbazole derivatives | MRSA, S. mutans, E. coli | 0.5 - 16 | [20] |

| Girinimbine | Bacillus cereus | 3.4 (IC50) | [9] |

| Murrayamine J | Staphylococcus aureus | 11.7 (IC50) | [9] |

| Koenimbine | Staphylococcus aureus | 17.0 (IC50) | [9] |

Anti-inflammatory Activity

Carbazole alkaloids have been shown to inhibit inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

| Carbazole Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |

| Prenylated Alkaloids (from Clausena vestita) | - | NO Production | Equivalent to hydrocortisone | [3] |

| Murrayakonine A, O-methylmurrayamine A, Mukolidine | Human PBMCs | TNF-α and IL-6 release | Dose-dependent inhibition | [9] |

| 3-Methylcarbazoles | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6, IL-10 | Dose-dependent suppression | [6][21] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of carbazole alkaloids, compiled from various research articles.

Synthesis of Carbazole Alkaloids (e.g., Girinimbine)

The total synthesis of carbazole alkaloids often involves multi-step reactions. The synthesis of girinimbine, a pyrano[3,2-a]carbazole alkaloid, can be achieved through the construction of the carbazole framework followed by the formation of the pyran ring.[4]

Step 1: Construction of the Carbazole Framework A common method involves the electrocyclization of a 6π-electron system with an allene intermediate as a key step to form the carbazole nucleus.[4]

Step 2: Formation of the Pyran Ring The pyran ring in girinimbine can be constructed via selenoetherification of an o-allylic phenol moiety of the carbazole precursor.[4]

A detailed, step-by-step protocol for a specific synthetic route can be adapted from specialized synthetic chemistry literature.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

-

Formazan Solubilization: Remove the media and dissolve the formazan crystals with 100 µL of DMSO.[13][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

IC50 Calculation: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.[22]

Neuroprotective Activity Assessment (SH-SY5Y Cell-Based Assay)

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluence.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).

-

Compound Treatment: Co-treat the cells with various concentrations of the carbazole alkaloid.

-

Viability/Apoptosis Assays: Assess cell viability using the MTT assay or quantify apoptosis using methods like Annexin V-FITC/PI staining and flow cytometry.[22]

-

EC50 Calculation: The EC50 value represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the carbazole alkaloid in a 96-well microplate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Cells)

LPS-stimulated RAW 264.7 murine macrophages are a standard in vitro model for assessing anti-inflammatory activity.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the carbazole alkaloid for a specified period (e.g., 30 minutes).[6]

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.[6]

-

IC50 Calculation: The IC50 value is the concentration of the compound that inhibits nitric oxide production by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of carbazole alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms

The anticancer effects of carbazole alkaloids like mahanine and murrayanine are often attributed to the induction of cell cycle arrest and apoptosis.[1][12][23] Key signaling pathways implicated include the AKT/mTOR and STAT3 pathways.[1] Mahanine has been shown to downregulate the expression of AKT, p-AKT, mTOR, and p-mTOR, and to inhibit the phosphorylation of STAT3.[1] Furthermore, mahanine induces apoptosis through a mitochondrial-dependent pathway, involving the depolarization of the mitochondrial membrane and the release of cytochrome c.[24] Murrayanine has been shown to induce G2/M cell cycle arrest and apoptosis in lung adenocarcinoma cells through the modulation of the Bax/Bcl-2 ratio and activation of caspases-9 and -3.[11][12] It also inhibits the phosphorylation of p38 MAPK.[11][12]

Caption: Anticancer mechanism of Mahanine targeting AKT/mTOR, STAT3, and mitochondrial apoptosis pathways.

Caption: Anticancer mechanism of Murrayanine involving cell cycle arrest, apoptosis, and p38 MAPK inhibition.

Neuroprotective Mechanisms

The neuroprotective effects of carbazole alkaloids are multifaceted, involving the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) fibrillization, both of which are key pathological hallmarks of Alzheimer's disease.[14] Murrayanol and mahanimbine have shown potent inhibitory activity against AChE.[14][15][16] Additionally, murrayanol, murrayafoline A, and mahanimbine have been found to effectively reduce the fibrillization of Aβ peptides.[14]

Caption: Neuroprotective mechanisms of carbazole alkaloids via AChE inhibition and Aβ anti-aggregation.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of carbazole alkaloids are often studied in the context of inhibiting the production of pro-inflammatory mediators in immune cells. For instance, murrayafoline A has been shown to potently inhibit the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β in LPS-induced microglial cells.[25] This effect is mediated through the direct targeting of the transcription factor Sp1, leading to the suppression of inflammatory gene expression.[25]

Caption: Anti-inflammatory mechanism of Murrayafoline A through inhibition of the Sp1 transcription factor.

Conclusion

Carbazole alkaloids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. This technical guide has provided a consolidated overview of the current state of carbazole alkaloid research, highlighting key quantitative data, experimental protocols, and signaling pathways. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of these remarkable compounds.

References

- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Anti-inflammatory and antiproliferative prenylated carbazole alkaloids from Clausena vestita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of 3-Methylcarbazoles on RAW 264.7 Cells Stimulated with LPS, Polyinosinic-Polycytidylic Acid and Pam3CSK [file.scirp.org]

- 7. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Abstract 707: Mahanine, a carbazole alkaloid attenuates lung cancer progression | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 19. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

- 24. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biodragon.cn [biodragon.cn]

Methodological & Application

Application Notes and Protocols: Clauszoline M Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a carbazole alkaloid, represents a class of natural products with potential therapeutic applications. Due to its structural characteristics, investigating its capacity to modulate enzyme activity is a critical step in elucidating its mechanism of action and potential as a drug candidate. This document provides a detailed protocol for a generalized enzyme inhibition assay to determine the inhibitory potential of this compound against a target enzyme, using a fluorometric monoamine oxidase (MAO) assay as a specific example. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for determining the half-maximal inhibitory concentration (IC50) of this compound.

Introduction

Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing compounds that modulate the activity of specific enzymes.[1][2][3] These assays are crucial for determining the potency and mechanism of action of potential drug candidates.[4][5] this compound is an alkaloid that can be isolated from plants of the genus Xanthoceras.[6] While the specific biological targets of this compound are not extensively characterized, related carbazole alkaloids have demonstrated a range of biological activities, including enzyme inhibition. For instance, Clausine E has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase.[7]

This protocol provides a robust framework for evaluating the inhibitory effect of this compound on a given enzyme. As a practical example, the protocol is adapted for a monoamine oxidase (MAO) inhibition assay, a common target for therapeutic agents in neurological disorders.[8][9][10] Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines and are implicated in various neurological conditions.[8][9] The described assay utilizes a fluorometric method to measure the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.[8][10][11]

Principle of the Assay